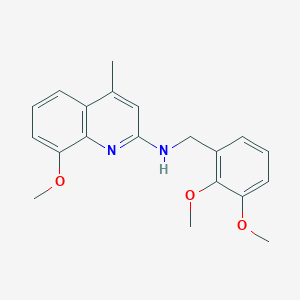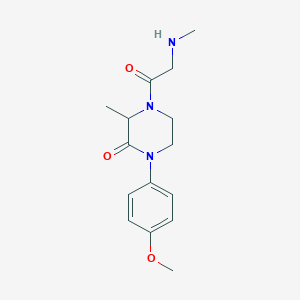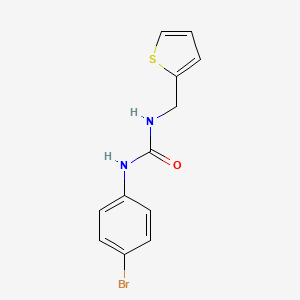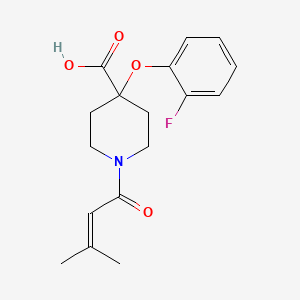amine hydrochloride](/img/structure/B5294379.png)
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride, also known as PFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PFMPA is a selective antagonist of the histamine H3 receptor, which is involved in regulating the release of various neurotransmitters in the brain.
Mechanism of Action
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride acts as a selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system. The histamine H3 receptor is involved in regulating the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. By blocking the histamine H3 receptor, [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride increases the release of these neurotransmitters, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has been shown to increase the release of various neurotransmitters in the brain, including dopamine, norepinephrine, and acetylcholine. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride in lab experiments is its high selectivity for the histamine H3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride may have potential as a treatment for obesity and other metabolic disorders. Further research is also needed to better understand the specific mechanisms of action of [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride and its effects on various neurotransmitter systems.
Synthesis Methods
The synthesis of [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride involves the reaction of 5-phenyl-2-furanmethanol with 4-pyridinemethanamine hydrochloride in the presence of a base. The resulting product is then purified by recrystallization to obtain [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride in its hydrochloride salt form.
Scientific Research Applications
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has also been investigated for its potential as a treatment for obesity, as it has been shown to reduce food intake and body weight in animal models.
properties
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c1-2-4-15(5-3-1)17-7-6-16(20-17)13-19-12-14-8-10-18-11-9-14;/h1-11,19H,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXJTOJINAXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
![1-(2-methyl-4-pyridinyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5294300.png)

![2-(dimethylamino)-8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B5294305.png)

![6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)

![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)

![1-{[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5294398.png)
